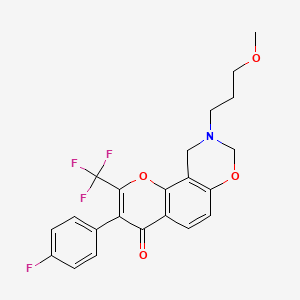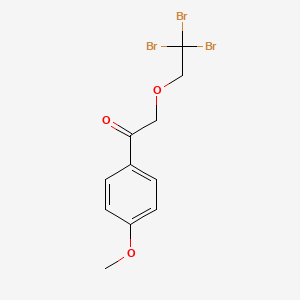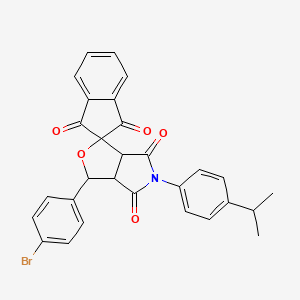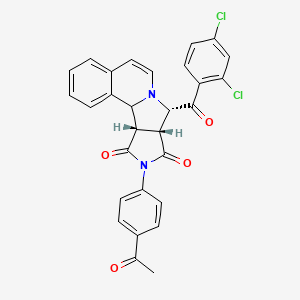![molecular formula C21H23N3O B12640317 Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- is a complex heterocyclic compound that belongs to the class of indolocarbazoles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate indole and carbazole precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
化学反応の分析
Types of Reactions
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development, particularly in cancer research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Similar compounds include other indolocarbazoles such as staurosporine, lestaurtinib, and edotecarin. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- apart is its specific substitution pattern and the presence of the dimethylamino butyl group.
特性
分子式 |
C21H23N3O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
10-[4-(dimethylamino)butyl]-1H-pyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C21H23N3O/c1-23(2)11-5-6-12-24-19-8-4-3-7-17(19)18-10-9-16-15(14-25)13-22-20(16)21(18)24/h3-4,7-10,13-14,22H,5-6,11-12H2,1-2H3 |
InChIキー |
VGZNWCWWERCEPK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=CN4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12640239.png)
![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)
![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)

![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)
![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)

![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)


